

An In-depth Technical Guide to 6-Methyl-2,4-dihydroxyquinoline

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Compound of Interest

Compound Name: 6-Methyl-2,4-dihydroxyquinoline

Cat. No.: B154331

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For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-2,4-dihydroxyquinoline is an organic compound and a derivative of quinoline.^[1] Its structure is characterized by a quinoline core with two hydroxyl groups at positions 2 and 4, and a methyl group at position 6.^[1] This compound, and the broader class of 2,4-dihydroxyquinolines, has garnered significant attention in medicinal chemistry due to a wide range of biological activities.^{[2][3][4]} These molecules exist in a tautomeric equilibrium with their 4-hydroxy-2(1H)-quinolone form.^{[2][5]} The versatile scaffold of **6-Methyl-2,4-dihydroxyquinoline** makes it a valuable intermediate in the synthesis of various pharmaceuticals and a subject of interest for developing new therapeutic agents.^{[1][3]}

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of **6-Methyl-2,4-dihydroxyquinoline** is presented below.

Property	Value	Reference
IUPAC Name	4-hydroxy-6-methyl-1H-quinolin-2-one	[1]
CAS Number	1677-44-7	[1]
Molecular Formula	C ₁₀ H ₉ NO ₂	[1]
Molecular Weight	175.18 g/mol	[1]
Canonical SMILES	<chem>CC1=CC2=C(C=C1)NC(=CC2=O)O</chem>	[1]
InChI	InChI=1S/C10H9NO2/c1-6-2-3-8-7(4-6)9(12)5-10(13)11-8/h2-5H,1H3,(H2,11,12,13)	[1]
InChI Key	OXSZQTDCCMODLE-UHFFFAOYSA-N	[1]
¹ H-NMR (DMSO-d ₆ , 400MHz)	δ 2.40 (s, 3H), 5.99 (dd, J = 1.2, 7.3Hz, 1H), 7.41-7.49 (m, 2H), 7.84 (dd, J = 5.9, 7.3Hz, 1H), 7.87 (s, 1H), 11.7 (brs, 1H)	[6]
Mass Spectrum (FD-MS, m/z)	159 (M ⁺)	[6]

Synthesis of 6-Methyl-2,4-dihydroxyquinoline

The synthesis of the 2,4-dihydroxyquinoline core can be achieved through several established methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.[2]

Common Synthetic Routes:

- Conrad-Limpach Synthesis: This classical method involves the condensation of an aniline (in this case, p-toluidine) with a β-ketoester, followed by thermal cyclization to yield the 4-hydroxyquinoline product.[2][7]

- **Camps Cyclization:** This reaction involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base.^[2]
- **Pfitzinger Reaction:** This method involves the reaction of isatins with malonic acid derivatives in the presence of a base.^[1]
- **Cyclization Reactions with Polyphosphoric Acid:** Aniline derivatives can be cyclized with malonate esters using polyphosphoric acid as a dehydrating agent.^{[1][8]}
- **Multicomponent Reactions:** Some modern approaches utilize one-pot reactions with multiple starting materials, sometimes employing natural catalysts.^[1]

Experimental Protocol: Conrad-Limpach Synthesis (Adapted for 6-Methyl-2,4-dihydroxyquinoline)

This protocol is a representative example for the synthesis of a 4-hydroxyquinoline derivative.

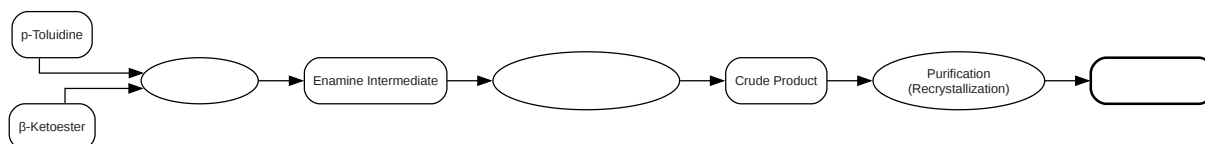
Step 1: Condensation

- In a round-bottom flask, combine one equivalent of p-toluidine with one equivalent of a suitable β -ketoester (e.g., diethyl malonate).
- The reaction can be carried out without a solvent or in a non-polar solvent.
- Stir the mixture at room temperature. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

Step 2: Cyclization

- Once the condensation is complete, the resulting enamine intermediate is transferred to a high-boiling inert solvent, such as mineral oil or diphenyl ether.
- Heat the mixture to a high temperature (approximately 250 °C) to induce cyclization.^[2]
- Continue heating for a specified period until the reaction is complete, as determined by TLC.
- Cool the reaction mixture to room temperature, which should cause the product to precipitate.

- Collect the solid product by filtration and wash with a non-polar solvent (e.g., petroleum ether) to remove the high-boiling solvent.
- The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.[5]



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A generalized workflow for the Conrad-Limpach synthesis.

Biological Activities

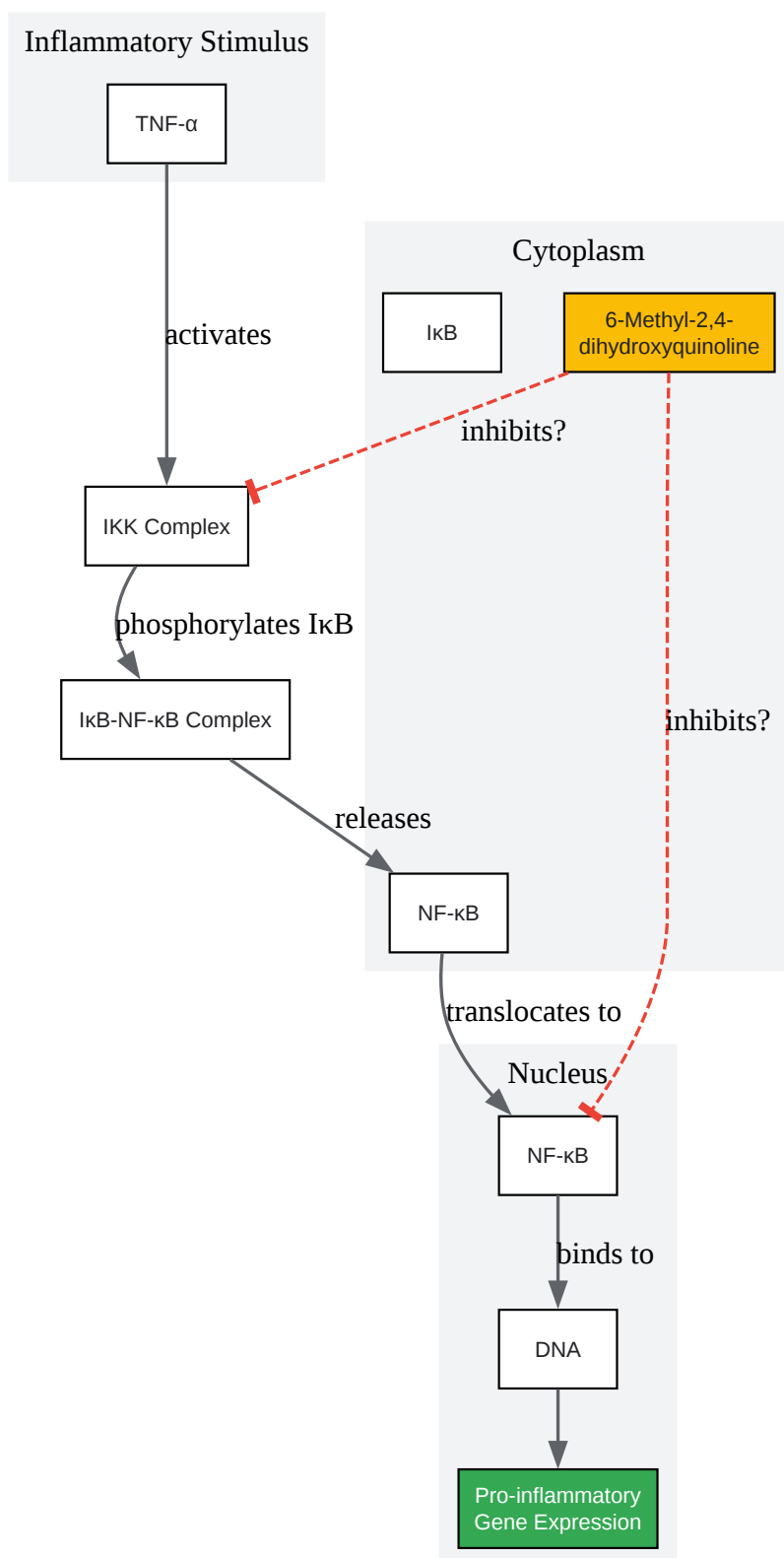
Derivatives of 2,4-dihydroxyquinoline have demonstrated a broad spectrum of biological activities.[2][4]

Biological Activity	Description	References
Antimicrobial	Studies have indicated potential activity against various bacteria and fungi, including <i>Staphylococcus aureus</i> and <i>Candida albicans</i> .	[1]
Anticancer	Preliminary investigations suggest that it may inhibit the proliferation of certain cancer cell lines. The mechanisms can involve inducing apoptosis and arresting the cell cycle.	[1][3][4]
Antioxidant	The compound may exhibit free-radical scavenging properties, potentially offering protection against oxidative stress.	[1]
Anti-inflammatory	Dihydroquinoline derivatives have shown anti-inflammatory properties.	[9][10]
Enzyme Inhibition	The 2,4-dihydroxyquinoline scaffold has been identified as a potential inhibitor of enzymes like dihydroorotate dehydrogenase (DHODH) and DNA methyltransferases (DNMTs).	[4]

Mechanism of Action and Signaling Pathways

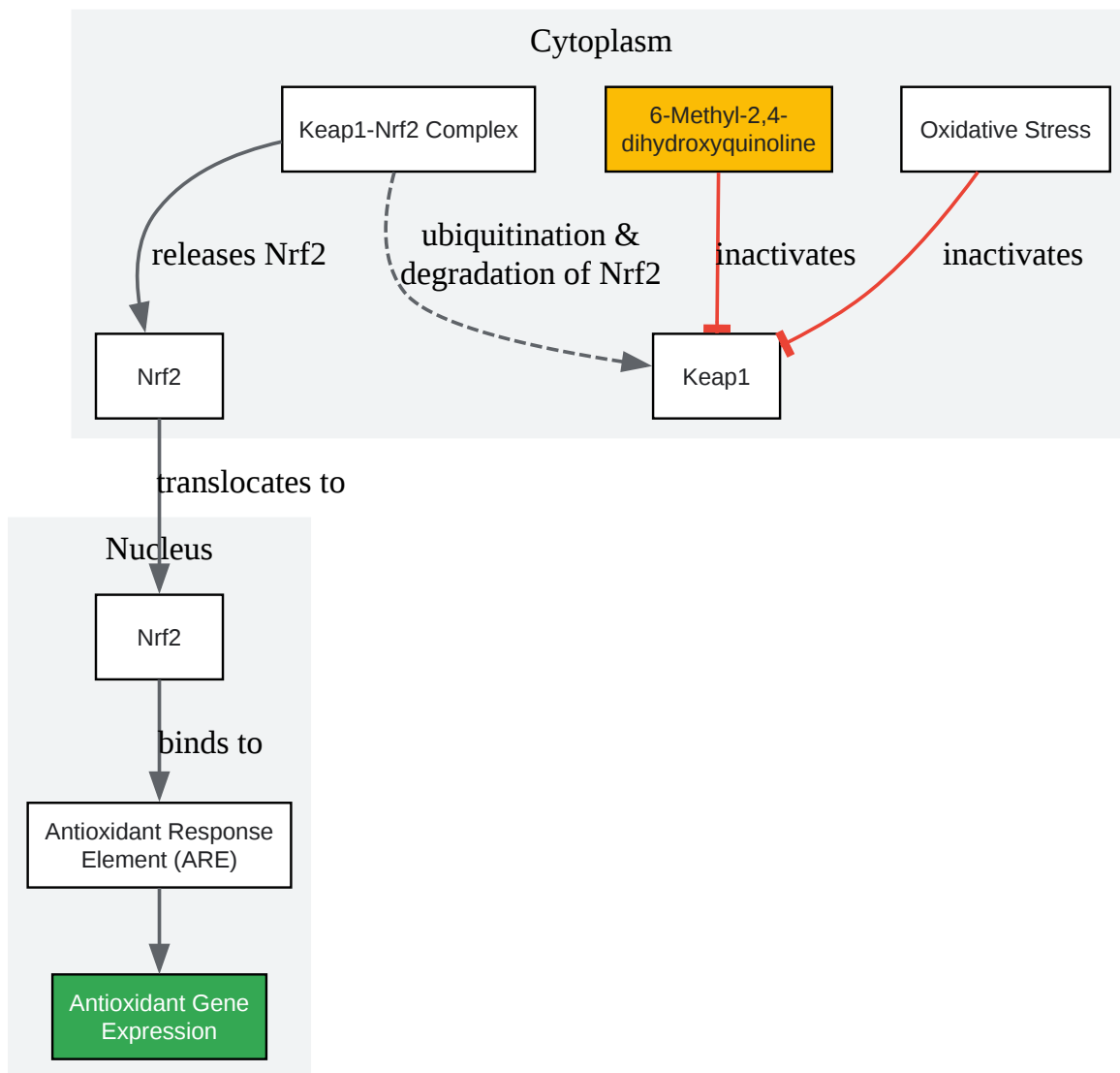
The biological effects of 2,4-dihydroxyquinoline derivatives are often attributed to their interaction with key cellular signaling pathways.

- **Anticancer Effects:** The anticancer activity may be mediated through the modulation of pathways that control cell proliferation and apoptosis.[\[3\]](#)
- **Antioxidant and Anti-inflammatory Effects:** Dihydroquinoline derivatives have been shown to reduce oxidative stress.[\[9\]](#)[\[11\]](#) This could be linked to the activation of the Keap1-Nrf2 antioxidant response pathway.[\[5\]](#) Additionally, they may reduce the levels of pro-inflammatory cytokines and NF- κ B mRNA.[\[10\]](#)
- **Metal Chelation:** The arrangement of the hydroxyl and keto groups provides potential binding sites for metal ions. By sequestering these ions, the compound can prevent their participation in redox cycling that generates oxidative stress, which is relevant in neuroprotection.[\[5\]](#)



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Potential inhibition of the NF-κB signaling pathway.



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Proposed activation of the Keap1-Nrf2 antioxidant pathway.

Experimental Protocols for Biological Assays

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[3]

Materials:

- Human cancer cell lines (e.g., HCT116, A549)[4]
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well plates
- **6-Methyl-2,4-dihydroxyquinoline** (dissolved in DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO)
- Microplate reader

Procedure:

- Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[3]
- Treat the cells with various concentrations of the **6-Methyl-2,4-dihydroxyquinoline** derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
- After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
- Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from a dose-response curve.

Conclusion

6-Methyl-2,4-dihydroxyquinoline, as part of the broader 2,4-dihydroxyquinoline class, is a versatile heterocyclic compound with significant potential in drug discovery. Its accessible

synthesis and diverse biological activities, including antimicrobial, anticancer, and antioxidant properties, make it an attractive scaffold for further development.[1][2][3] The ability of these compounds to modulate key cellular signaling pathways, such as the NF-κB and Keap1-Nrf2 pathways, highlights their potential for targeted therapeutic applications.[4][5][10] Further research is warranted to fully elucidate the mechanisms of action and to optimize the therapeutic potential of **6-Methyl-2,4-dihydroxyquinoline** and its derivatives.

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